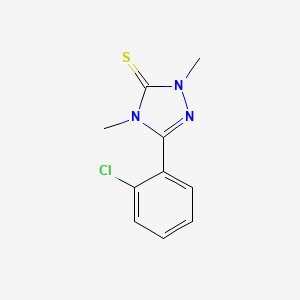

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl-

Description

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- is a 1,2,4-triazole derivative characterized by a thione group at position 3, a 2-chlorophenyl substituent at position 5, and methyl groups at positions 2 and 2. This scaffold is part of a broader class of triazole-thiones known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties . The 2-chlorophenyl group enhances lipophilicity and may influence binding to biological targets such as voltage-gated sodium channels, a mechanism observed in related triazole derivatives .

Properties

CAS No. |

110623-25-1 |

|---|---|

Molecular Formula |

C10H10ClN3S |

Molecular Weight |

239.73 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C10H10ClN3S/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |

InChI Key |

YTZMBGJQPUUTAU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN(C1=S)C)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Molecular Data of the Compound

| Property | Data |

|---|---|

| Molecular Formula | C10H10ClN3S |

| Molecular Weight | 239.73 g/mol |

| IUPAC Name | 5-(2-chlorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |

| CAS Number | 110623-25-1 |

| SMILES | CN1C(=NN(C1=S)C)C2=CC=CC=C2Cl |

Detailed Preparation Methods

Classical Two-Step Synthesis via Thiosemicarbazides

A well-established method involves two main steps:

Formation of Thiosemicarbazide Intermediate

This is achieved by reacting substituted hydrazides with alkyl or aryl isothiocyanates in ethanol. For the target compound, a 2-chlorophenyl-substituted isothiocyanate would be used with a suitable hydrazide bearing methyl groups at the 2 and 4 positions.Cyclization to 1,2,4-Triazole-3-thione

The thiosemicarbazide intermediate is then refluxed in a basic aqueous solution (commonly 4N sodium hydroxide) to induce cyclization, followed by acidification (e.g., with hydrochloric acid) to precipitate the triazole-3-thione product.

This method has been shown to be efficient and environmentally friendlier when using water and ethanol as solvents, reducing hazardous waste compared to older methods relying on organic solvents exclusively.

One-Pot, Two-Step Synthesis Method

Recent advances have introduced a one-pot, two-step synthesis that improves yield and reduces reaction time and solvent use:

- The hydrazide and isothiocyanate are combined in ethanol and refluxed to form the thiosemicarbazide intermediate.

- Without isolation, the reaction mixture is treated with sodium hydroxide solution and refluxed further to promote cyclization.

- The product is then isolated by neutralization and filtration.

This method has demonstrated superior yields (42–86%) and purity compared to classical stepwise synthesis, with the added benefit of operational simplicity and reduced solvent consumption.

Alternative Routes Involving Hydrazine and Thiocyanates

In related triazole-thione syntheses, hydrazine derivatives react with alkali metal thiocyanates or ammonium thiocyanate in the presence of formaldehyde to form triazole rings. For example, a hydrazine-substituted precursor can be cyclized with thiocyanates under alkaline conditions to yield the triazole-3-thione core. This approach is more common in the synthesis of related compounds but can be adapted for 2,4-dimethyl and 2-chlorophenyl substitutions with appropriate starting materials.

Reaction Conditions and Optimization

- Solvents: Ethanol and water are preferred for environmental and safety reasons.

- Temperature: Reflux conditions (approximately 78°C for ethanol) are standard for both intermediate formation and cyclization.

- Base: Sodium hydroxide (2N to 4N) is commonly used to promote ring closure.

- Reaction Time: Typically 4–6 hours for each step or combined in one-pot methods.

- Purification: Neutralization with hydrochloric acid precipitates the product, which is then filtered and recrystallized if necessary.

Research Findings on Preparation Efficiency

- The one-pot method reduces reaction time and solvent use, improving sustainability.

- Yields vary depending on substituents but generally range from moderate to high (42–86%).

- Spectroscopic analysis (IR, NMR) confirms the absence of carbonyl groups and presence of characteristic NH and C=S stretches, indicating successful cyclization.

- The presence of the 2-chlorophenyl group and dimethyl substitutions influences solubility and crystallinity, which can affect isolation and purification steps.

Summary Table of Preparation Methods

This comprehensive analysis of the preparation methods for 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- highlights the evolution from classical multi-step syntheses to more efficient one-pot procedures. The use of environmentally benign solvents and optimized reaction conditions enhances the practicality of these methods for research and potential industrial applications.

Chemical Reactions Analysis

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C12H12ClN3S

- Molecular Weight : 253.75 g/mol

- IUPAC Name : 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl-3H-1,2,4-triazole-3-thione

The compound features a triazole ring with a thione functional group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit significant antifungal properties. The compound has been studied for its effectiveness against various fungal strains. For instance, studies indicate that modifications in the triazole structure can enhance antifungal activity by altering the compound's interaction with fungal cell membranes .

Antidepressant Potential

Recent investigations have highlighted the potential of triazole derivatives as antidepressants. The mechanism involves the modulation of neurotransmitter levels in the brain. The specific compound discussed has shown promise in preclinical models for its ability to influence serotonin pathways .

Agricultural Applications

Fungicides

The triazole class of compounds is widely recognized for its use as fungicides in agriculture. The compound's structure allows it to inhibit fungal growth by interfering with ergosterol biosynthesis, crucial for fungal cell membrane integrity. Field trials have indicated that formulations containing this compound effectively control fungal diseases in crops .

Materials Science

Polymer Chemistry

The unique properties of triazoles make them suitable for incorporation into polymer matrices. Research has explored their use as additives to enhance thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer systems can lead to improved performance under various environmental conditions .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of various triazole compounds, including 3H-1,2,4-Triazole-3-thione derivatives, demonstrated a significant reduction in fungal growth in vitro. The study utilized several strains of fungi and reported an IC50 value indicating the concentration required for 50% inhibition of fungal growth. Results showed that modifications at the phenyl position enhanced activity compared to unsubstituted analogs .

Case Study 2: Agricultural Field Trials

In agricultural settings, field trials were conducted using formulations containing the compound against common crop pathogens. Results indicated a marked decrease in disease incidence and severity compared to untreated controls. The study concluded that the triazole derivative provided effective disease management while maintaining crop yield .

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The triazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of triazole-thiones are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

- Fluorine Substitution: Fluorinated analogs (e.g., 2-fluorophenyl, 2,6-difluorophenyl) exhibit reduced molecular weight and altered physicochemical properties, which may improve blood-brain barrier permeability .

- Alkyl vs. Aryl Substituents: Compounds like TP-315 (hexyl group) demonstrate that bulky alkyl chains increase lipophilicity and anticonvulsant efficacy, suggesting the target compound’s methyl groups may offer a balance between solubility and activity .

Anticonvulsant Activity:

- Neurotoxicity: Derivatives like TPL-16 (4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]) show lower neurotoxicity (TD₅₀ = 312 mg/kg) compared to valproate, suggesting the target compound’s dimethyl groups may further reduce toxicity .

Antimicrobial and Antioxidant Properties:

- Triazole-thiones with electron-withdrawing groups (e.g., 4-nitro, 3,4-dimethoxyphenyl) exhibit antioxidant activity via radical scavenging. The target compound’s 2-chlorophenyl group may similarly stabilize reactive intermediates .

Biological Activity

The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential applications in medicine.

- Chemical Formula : C₉H₉ClN₄S

- Molecular Weight : 206.267 g/mol

- CAS Number : 37526-42-4

- IUPAC Name : 4-amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Anticonvulsant Activity

Research has indicated that derivatives of 1,2,4-triazole-3-thione exhibit significant anticonvulsant properties. A study on a related compound (TP-315) demonstrated its efficacy against tonic-clonic seizures in animal models. The mechanism appears to involve interaction with voltage-dependent sodium channels, which are crucial in the propagation of action potentials in neurons .

Key Findings:

- TP-315 showed no nephrotoxic or hepatotoxic effects after long-term administration in mice.

- It did not inhibit key CYP450 enzymes at therapeutic concentrations .

Antidepressant Activity

Another study evaluated a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones for potential antidepressant effects. Compounds substituted with haloaryl groups demonstrated significant activity against reserpine-induced ptosis in mice. The mechanism was not linked to norepinephrine uptake or monoamine oxidase inhibition .

Table 1: Summary of Antidepressant Activity

| Compound | Activity | Mechanism |

|---|---|---|

| 5-(4-bromophenyl)-2,4-dihydro-3H-triazole | Significant | Not related to NE uptake |

| 5-(chlorophenyl)-2,4-dihydro-3H-triazole | Moderate | Not related to MAO inhibition |

Antimicrobial Activity

Some studies have reported that triazole derivatives possess antimicrobial properties. For instance, certain substituted triazoles showed effectiveness against various bacterial strains and fungi. The antimicrobial action is believed to stem from the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: TP-315 and Epilepsy

In a controlled study involving Albino Swiss mice:

- Objective : Assess chronic effects of TP-315.

- Methods : Biochemical and histopathological examinations post-treatment.

- Results : No significant changes in organ function or hematological parameters were observed after prolonged exposure.

Case Study 2: Antidepressant Screening

A series of triazole derivatives were screened for antidepressant activity:

- Objective : Evaluate efficacy against induced hypothermia.

- Methods : Behavioral assays in mice.

- Results : Compounds with specific substitutions showed enhanced activity compared to controls.

Q & A

Basic Synthesis Methodology

Q: What is the standard synthetic route for preparing 3H-1,2,4-triazole-3-thione derivatives with a 2-chlorophenyl substituent? A: The compound is typically synthesized via a multi-step process. First, 3-chlorobenzyl chloride reacts with thiourea to form an intermediate thiosemicarbazide. Subsequent cyclization under acidic conditions (e.g., HCl or H₂SO₄) generates the triazole-thione core. Optimization of reaction parameters (temperature: 80–100°C, catalyst: p-toluenesulfonic acid) improves yields to ~60–75% . Purification involves recrystallization from ethanol or methanol.

Advanced Synthesis Challenges

Q: What are the critical factors affecting yield optimization in the synthesis of this compound? A: Key challenges include:

- Reagent stoichiometry: Excess thiourea ensures complete conversion of the benzyl chloride intermediate.

- Cyclization conditions: Acid concentration and reaction time must balance ring formation versus side reactions (e.g., oxidation).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes byproducts like unreacted thiosemicarbazides .

Structural Characterization Techniques

Q: Which spectroscopic and computational methods validate the structure of this triazole-thione derivative? A:

- IR spectroscopy: Confirms the C=S stretch (1,100–1,250 cm⁻¹) and N-H vibrations (3,200–3,400 cm⁻¹) .

- NMR (¹H/¹³C): Assigns aromatic protons (δ 7.2–7.8 ppm for 2-chlorophenyl) and methyl groups (δ 2.1–2.5 ppm) .

- DFT calculations: B3LYP/6-311G(d,p) models predict bond lengths/angles within 2% error of X-ray data .

Biological Activity Screening

Q: How are antimicrobial properties of this compound assessed experimentally? A: Standard protocols include:

- Broth microdilution (CLSI guidelines): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to ampicillin .

- Antifungal assays: Disk diffusion against C. albicans, measuring inhibition zones .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can substituent effects on bioactivity be systematically studied? A:

- Variation of substituents: Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

- Bioisosteric replacement: Substitute the triazole-thione with oxadiazole or thiadiazole rings to assess scaffold flexibility .

- Statistical analysis: Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, Hammett constants) with bioactivity .

Theoretical Modeling Applications

Q: How do DFT calculations enhance understanding of this compound’s properties? A:

- Molecular geometry: B3LYP/6-311G(d,p) predicts bond lengths (C-S: 1.68 Å) and dihedral angles, validated against XRD .

- HOMO-LUMO analysis: Identifies electron-rich regions (triazole ring) for potential electrophilic interactions .

- Conformational flexibility: Torsional scans (0–180°) reveal energy barriers for rotational isomers .

Resolving Data Contradictions

Q: How to address discrepancies in reported biological activities across studies? A:

- Comparative assays: Re-test compounds under standardized conditions (e.g., identical bacterial strains, inoculum size) .

- Structural verification: Confirm compound purity via HPLC and elemental analysis to rule out impurities .

- Meta-analysis: Evaluate substituent positioning (e.g., 2-chloro vs. 4-chloro phenyl) and steric effects .

Derivative Synthesis for Enhanced Bioactivity

Q: What strategies improve bioactivity through structural modification? A:

- Heterocyclic fusion: Attach thiophene or thiadiazole moieties via nucleophilic substitution (e.g., using K₂CO₃/acetone) .

- Pro-drug design: Synthesize ester derivatives (e.g., acetyl or benzyl esters) to enhance lipophilicity and membrane permeability .

Thermodynamic Stability Profiling

Q: How is the thermal stability of this compound determined? A:

- DSC/TGA: Measure decomposition onset (typically 200–250°C) and melting points .

- Solubility studies: Determine solubility in DMSO/water mixtures (logP ~2.5) to guide formulation .

Mechanistic Elucidation Strategies

Q: What approaches identify the molecular targets of this compound? A:

- Molecular docking: Screen against fungal CYP51 or bacterial DNA gyrase using AutoDock Vina .

- Enzyme inhibition assays: Test activity against C. albicans lanosterol demethylase or E. coli topoisomerase IV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.